molecular formula C15H14O2 B13702893 1-(6-Methoxy-2-naphthyl)-2-methyl-2-propenone

1-(6-Methoxy-2-naphthyl)-2-methyl-2-propenone

Cat. No.: B13702893
M. Wt: 226.27 g/mol
InChI Key: IFTYMXOZYQOVSL-UHFFFAOYSA-N
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Description

1-(6-Methoxy-2-naphthyl)-2-methyl-2-propenone is an organic compound that belongs to the class of naphthyl ketones It is characterized by the presence of a methoxy group attached to the naphthalene ring and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methoxy-2-naphthyl)-2-methyl-2-propenone typically involves the reaction of 6-methoxy-2-naphthaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired propenone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxy-2-naphthyl)-2-methyl-2-propenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the propenone moiety to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

1-(6-Methoxy-2-naphthyl)-2-methyl-2-propenone has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Methoxy-2-naphthyl)-2-methyl-2-propenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Methoxy-2-naphthyl)ethanol: A related compound with an alcohol group instead of a propenone moiety.

    2-(6-Methoxy-2-naphthyl)propionic acid: Another similar compound with a carboxylic acid group.

Uniqueness

1-(6-Methoxy-2-naphthyl)-2-methyl-2-propenone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its propenone mo

Biological Activity

1-(6-Methoxy-2-naphthyl)-2-methyl-2-propenone, also known as an aminochalcone derivative, has garnered significant interest due to its diverse biological activities. This compound exhibits promising potential in various therapeutic areas, including anticancer, antibacterial, and anti-inflammatory applications. This article provides a comprehensive overview of the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H14O\text{C}_{15}\text{H}_{14}\text{O}

This structure features a naphthalene ring substituted with a methoxy group and a propenone moiety, which is crucial for its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound across various cancer cell lines:

  • Cell Line Studies : The compound has been tested against several cancer cell lines, demonstrating significant cytotoxic effects. For instance, it exhibited an IC50 value of 4.33±0.97μg/mL4.33\pm 0.97\,\mu g/mL against lymphocytes and a mean percentage cell death of 59.2±4.2%59.2\pm 4.2\% in the canine malignant histiocytic cell line DH82 at a concentration of 15.0μg/mL15.0\,\mu g/mL .
  • Mechanism of Action : The mechanism underlying its anticancer activity involves the induction of apoptosis rather than necrosis in affected cells. Studies indicate that the presence of both amino and chalcone groups is essential for this activity .

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties:

  • Inhibition Studies : It showed complete growth inhibition against Staphylococcus aureus DSM799 and Aspergillus niger DSM1957, indicating its potential as an antibacterial agent .
  • Chlorinating Activity Inhibition : The compound was identified as a potent inhibitor of myeloperoxidase (MPO) chlorinating activity with an IC50 value of 0.26±0.04μmol/L0.26\pm 0.04\,\mu mol/L, highlighting its anti-inflammatory potential .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound are notable:

  • Analgesic Activity : Research indicates that derivatives of this compound exhibit analgesic and anti-pyretic activities, making them useful in treating inflammatory conditions .

Research Findings Summary Table

Biological ActivityCell Line/OrganismIC50 ValueObservations
AnticancerLymphocytes4.33μg/mL4.33\,\mu g/mLSignificant cytotoxicity observed
AnticancerDH8215.0μg/mL15.0\,\mu g/mLMean % cell death: 59.2%59.2\%
AntibacterialS. aureus-Complete growth inhibition
AntibacterialA. niger-Complete growth inhibition
MPO Inhibition-0.26μmol/L0.26\,\mu mol/LPotent inhibitor

Case Studies and Applications

Several case studies have explored the applications of this compound in therapeutic settings:

  • Cancer Treatment : In vitro studies have shown that this compound can effectively inhibit cancer cell proliferation, suggesting its potential use in developing new anticancer therapies.
  • Infection Control : Given its antibacterial properties, there is potential for this compound to be developed into new antibiotics or adjunct therapies for infections resistant to conventional treatments.
  • Anti-inflammatory Drug Development : Its ability to inhibit MPO may lead to formulations aimed at reducing inflammation in various diseases.

Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

1-(6-methoxynaphthalen-2-yl)-2-methylprop-2-en-1-one

InChI

InChI=1S/C15H14O2/c1-10(2)15(16)13-5-4-12-9-14(17-3)7-6-11(12)8-13/h4-9H,1H2,2-3H3

InChI Key

IFTYMXOZYQOVSL-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)C1=CC2=C(C=C1)C=C(C=C2)OC

Origin of Product

United States

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